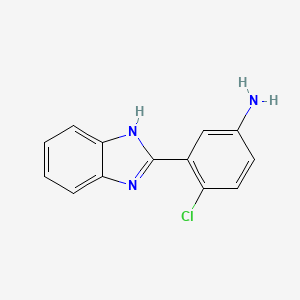

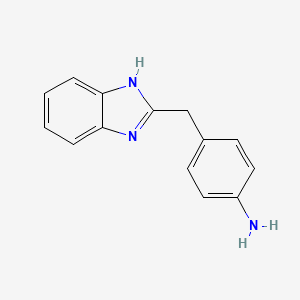

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Vue d'ensemble

Description

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale

Ce composé a été étudié pour ses effets antitumoraux potentiels. Une étude a conçu un ensemble d'hybrides avec ce composé qui présentaient de puissants effets antioxydants chez la souris, ce qui peut être lié à son effet antitumoral .

Effets Antioxydants

Des recherches plus approfondies sur les hybrides antitumoraux mentionnés ci-dessus ont révélé un effet antioxydant significatif, suggérant une corrélation entre les activités antioxydantes et antitumorales .

Traitement du Diabète de Type 2

Dans le domaine des troubles métaboliques, des dérivés du benzimidazole ont été découverts comme de nouveaux activateurs de la glucokinase (GKA), qui sont étudiés pour le traitement du diabète de type 2 .

Bioactivité des Lignées Cellulaires Cancéreuses

Les dérivés synthétisés ont montré une bioactivité contre diverses lignées cellulaires cancéreuses, indiquant des applications potentielles dans le traitement du cancer .

Synthèse de Chromen-2-ones

Le composé a été utilisé dans la synthèse de chromen-2-ones sous des conditions de micro-ondes et classiques, mettant en évidence sa polyvalence en synthèse chimique .

Inhibition de la Prolifération dans les Lignées Cellulaires Cancéreuses

Certains dérivés du benzimidazole synthétisés ont démontré des résultats supérieurs à ceux du cisplatine dans la réduction de la prolifération de lignées cellulaires cancéreuses spécifiques telles que MCF-7 et OVCAR-3 .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The presence of electron-donating groups also causes a significant increase in anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .

Safety and Hazards

Orientations Futures

Benzimidazoles, including 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.

Analyse Biochimique

Biochemical Properties

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with human glucokinase, an enzyme involved in glucose metabolism, acting as an allosteric activator . This interaction enhances the enzyme’s catalytic activity, thereby influencing glucose homeostasis. Additionally, this compound has shown potential in inhibiting certain protein kinases, which are crucial in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer), this compound exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the allosteric site of human glucokinase, enhancing its activity . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions, stabilizing the enzyme’s active conformation. Additionally, this compound inhibits certain protein kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cell lines, with no significant loss of activity over time . In vivo studies have also indicated that the compound maintains its efficacy in reducing tumor growth over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in significant toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it interacts with binding proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it influences gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, it affects cellular metabolism and energy production by modulating the activity of mitochondrial enzymes .

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSLCKBFGPVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299209 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313402-16-3 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)